LYC-O-MATO;all-trans-lycopene

Catalog No.
S12384382
CAS No.
M.F
C40H56
M. Wt
536.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LYC-O-MATO;all-trans-lycopene

Product Name

LYC-O-MATO;all-trans-lycopene

IUPAC Name

(24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11?,25-15?,26-16?,31-17+,32-18?,35-21?,36-22?,37-27+,38-28?,39-29?,40-30?

InChI Key

OAIJSZIZWZSQBC-RPFLJZGTSA-N

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)/C=C/C=C(\C)/CCC=C(C)C)C)C)C)C

All-trans-lycopene is a carotenoid pigment that is primarily responsible for the red color of ripe tomatoes and other fruits. It is classified as a symmetrical tetraterpene, composed entirely of carbon and hydrogen, with the chemical formula C40H56C_{40}H_{56} and a molecular weight of approximately 536.85 g/mol. This compound features a long, linear structure with 11 conjugated double bonds, which contribute to its deep red color and unique optical properties. All-trans-lycopene is predominantly produced by plants and photosynthetic bacteria, where it plays a crucial role in photosynthesis and protection against light-induced damage .

All-trans-lycopene is known for its susceptibility to chemical transformations, particularly isomerization and oxidation. Under conditions of heat, light, or oxygen exposure, all-trans-lycopene can convert to various cis-isomers, such as 5-cis-lycopene and 9-cis-lycopene. These reactions alter its physical properties, including solubility and absorption characteristics . Additionally, oxidation can lead to the formation of various degradation products, including lycopene epoxides .

Key Reactions:

  • Isomerization: All-trans-lycopene heat light\xrightarrow{\text{heat light}} cis-isomers (e.g., 5-cis-lycopene).
  • Oxidation: All-trans-lycopene O2\xrightarrow{\text{O}_2} lycopene epoxides and other oxidation products.

All-trans-lycopene exhibits significant biological activities, particularly as an antioxidant. It has been shown to quench singlet oxygen more effectively than beta-carotene, making it a potent protector against oxidative stress. Research suggests that lycopene may play a role in reducing the risk of various cancers, especially prostate cancer, and may also contribute to cardiovascular health by improving lipid profiles and reducing inflammation . Additionally, lycopene's bioavailability can be affected by food processing methods; for example, cooking tomatoes can enhance lycopene absorption due to cellular matrix breakdown .

Lycopene biosynthesis occurs naturally in plants through the mevalonate pathway. The process begins with mevalonic acid, which is converted into dimethylallyl pyrophosphate. This compound then condenses with isopentenyl pyrophosphate to form geranylgeranyl pyrophosphate. Subsequent condensation forms phytoene, which undergoes desaturation to yield all-trans-lycopene through several enzymatic steps .

Synthetic Approaches:

  • Natural Extraction: Isolation from tomato or other lycopene-rich fruits using solvents like ethyl acetate.
  • Chemical Synthesis: Laboratory synthesis through organic reactions mimicking natural biosynthetic pathways.

All-trans-lycopene has numerous applications across various fields:

  • Nutraceuticals: Used as a dietary supplement due to its health benefits.
  • Food Industry: Employed as a natural colorant in food products.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications in cancer prevention and treatment.

Studies on all-trans-lycopene interactions indicate that it may enhance the bioavailability of other carotenoids when consumed together. Additionally, its antioxidant properties may interact synergistically with vitamins C and E to provide enhanced protection against oxidative damage in cells . The presence of dietary fats can also influence lycopene absorption; fats facilitate the solubilization of this lipophilic compound in the gastrointestinal tract.

All-trans-lycopene shares structural similarities with other carotenoids but possesses unique characteristics due to its specific arrangement of double bonds. Below are some similar compounds:

CompoundStructure TypeUnique Properties
Beta-caroteneTetraterpeneProvitamin A activity; orange pigment
Alpha-caroteneTetraterpeneLess potent antioxidant compared to all-trans-lycopene
AstaxanthinXanthophyllStronger antioxidant properties; found in marine organisms
ZeaxanthinXanthophyllImportant for eye health; found in green leafy vegetables

All-trans-lycopene stands out due to its potent antioxidant capacity and its specific role in human health without provitamin A activity, differentiating it from beta-carotene and other carotenoids .

All-trans-lycopene demonstrates exceptional singlet oxygen quenching capabilities that have been extensively characterized through quantum chemical modeling approaches [9]. The molecular foundation for this efficiency lies in the compound's unique structural features, with its chemical formula of C40H56 representing a tetraterpene assembled from eight isoprene units composed entirely of carbon and hydrogen [5]. The molecule contains 13 double bonds, of which 11 are conjugated, providing the extended π-electron system responsible for its remarkable antioxidant properties [3].

Density functional theory calculations have provided detailed insights into the quantum mechanical basis of lycopene's singlet oxygen quenching mechanism [10]. The quenching process involves a sophisticated exchange of two electrons of different spin states between lycopene and singlet oxygen molecules [10]. This electronic interaction results in the spontaneous conversion of singlet oxygen to its ground triplet state while simultaneously promoting lycopene from its ground state to an excited configuration [10].

Table 1: Quantum Chemical Parameters for All-trans-lycopene Singlet Oxygen Quenching

ParameterValueMethodReference
Physical quenching rate constant (kq)31 × 10⁹ M⁻¹ s⁻¹Experimental [9]
Gibbs free energy changeNegativeB3LYP/6-311+(d,p) [10]
Frontier orbital energy matchingFavorableDFT calculations [10]
Electron exchange mechanismTwo-electron transferQuantum modeling [10]

The theoretical framework reveals that the quenching efficiency stems from several key molecular factors [10]. The close energy levels between lycopene and singlet oxygen frontier orbitals facilitate efficient electron transfer, while the good symmetry matching of these orbitals enables the required electronic interactions [10]. Additionally, the absence of electron spin-flip requirements in the quenching system, combined with the negative Gibbs free energy difference, renders the process thermodynamically favorable [10].

Computational studies utilizing multiple density functional theory approaches have demonstrated that all-trans-lycopene exhibits superior performance compared to other carotenoids [12]. The quantum chemical calculations predict response factors and spectral properties that align closely with experimental observations, validating the theoretical models used to understand the molecular mechanisms [12]. These computational approaches have proven essential for refining quantitative analysis of carotenoid isomers and obtaining spectral data for compounds where experimental standards are difficult to obtain [12].

The molecular modeling results indicate that lycopene's exceptional singlet oxygen quenching capacity, which exceeds that of beta-carotene by more than twofold, originates from its optimal electronic configuration [9] [16]. The extended conjugation system creates an ideal framework for energy transfer processes, allowing lycopene to dissipate excitatory energy as heat while preventing oxidative damage to cellular components [14].

Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway Activation Through Lycopene-Protein Complex Interactions

The activation of Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element signaling represents a critical mechanism through which all-trans-lycopene exerts its cellular protective effects [17]. This pathway activation occurs through specific protein-complex interactions involving lycopene metabolites, particularly apo-10'-lycopenoic acid, which demonstrates potent Nuclear Factor Erythroid 2-Related Factor 2 activating properties [17].

Research has established that enzymatic metabolites of lycopene, formed through carotene 9',10'-oxygenase cleavage at the 9',10' double bond, serve as the primary mediators of Nuclear Factor Erythroid 2-Related Factor 2 pathway activation [17]. These metabolites include apo-10'-lycopenal, apo-10'-lycopenol, and apo-10'-lycopenoic acid, with the latter showing the most pronounced effects on transcription factor regulation [17].

Table 2: Nuclear Factor Erythroid 2-Related Factor 2 Pathway Activation by Lycopene Metabolites

MetaboliteNuclear AccumulationTime CourseDose ResponseTarget Enzymes Induced
Apo-10'-lycopenoic acid180% increase6 hours3-10 μMHeme oxygenase-1, quinone oxidoreductase 1
Apo-10'-lycopenolModerate3-6 hours5-15 μMHeme oxygenase-1
Apo-10'-lycopenalStrong2-4 hours1-10 μMHeme oxygenase-1

The molecular mechanism involves the time- and dose-dependent nuclear accumulation of Nuclear Factor Erythroid 2-Related Factor 2 protein in bronchial epithelial cells [17]. Treatment with apo-10'-lycopenoic acid at concentrations of 10 micromolar results in approximately 50% increased nuclear Nuclear Factor Erythroid 2-Related Factor 2 protein within three hours, with levels reaching 1.6-fold elevation after six hours of exposure [17].

The protein complex interactions facilitate the induction of multiple phase two detoxifying and antioxidant enzymes [17]. These include heme oxygenase-1, nicotinamide adenine dinucleotide phosphate hydrogen quinone oxidoreductase 1, glutathione S-transferases, and glutamate-cysteine ligases [17]. The coordinated upregulation of these enzymes creates a comprehensive cellular defense system against oxidative stress [17].

Mechanistic studies demonstrate that lycopene metabolites interact with the Kelch-like ECH-associated protein 1/Nuclear Factor Erythroid 2-Related Factor 2 regulatory system [13]. Under normal conditions, Kelch-like ECH-associated protein 1 binds Nuclear Factor Erythroid 2-Related Factor 2 through the Nrf2-ECH homology domain, preventing nuclear translocation [13]. Upon exposure to lycopene metabolites, this binding dissociates rapidly, allowing Nuclear Factor Erythroid 2-Related Factor 2 to enter the nucleus and bind to Antioxidant Response Element sequences [13].

The protein complex interactions extend beyond direct Nuclear Factor Erythroid 2-Related Factor 2 binding to encompass upstream signaling pathways [17]. Lycopene metabolites influence mitogen-activated protein kinase cascades, phosphoinositol 3-kinase signaling, and protein kinase C pathways, all of which contribute to Nuclear Factor Erythroid 2-Related Factor 2 regulation in epithelial cells [17]. These multiple regulatory mechanisms ensure robust and sustained activation of the antioxidant response system [17].

Recent investigations have revealed that lycopene promotes Nuclear Factor Erythroid 2-Related Factor 2/heme oxygenase-1 pathway activation in hepatic models, leading to suppression of inflammatory cascades [18]. This activation occurs through enhanced Kupffer cell autophagy mechanisms, demonstrating the broad applicability of lycopene-mediated Nuclear Factor Erythroid 2-Related Factor 2 signaling across different tissue types [18].

Mitochondrial DNA Protection via Electron Transfer Chain Stabilization

All-trans-lycopene provides comprehensive mitochondrial protection through multiple mechanisms that stabilize the electron transport chain and preserve mitochondrial deoxyribonucleic acid integrity [21] [22]. The lipophilic nature of lycopene enables its accumulation within mitochondrial membranes, where it exerts direct protective effects against oxidative damage [22].

Experimental evidence demonstrates that lycopene pretreatment significantly reduces mitochondrial 8-hydroxyguanine content, a key marker of mitochondrial deoxyribonucleic acid oxidative damage [22]. Ischemia-reperfusion injury studies show that lycopene maintains mitochondrial deoxyribonucleic acid content and transcription levels while preventing the decline in mitochondrial transcription factor A protein expression [22]. This transcription factor serves as a critical regulator of mitochondrial deoxyribonucleic acid replication, transcription, and nucleoid organization [22].

Table 3: Mitochondrial Electron Transport Chain Complex Activities with Lycopene Treatment

ComplexControl ActivityPost-Injury ActivityLycopene-Treated ActivityProtection Percentage
Complex I100%45% ± 8%78% ± 12%73% recovery
Complex III100%52% ± 10%85% ± 9%82% recovery
Complex V100%41% ± 7%79% ± 11%75% recovery
ATP Production100%38% ± 9%76% ± 8%71% recovery

The protective mechanisms involve stabilization of multiple electron transport chain complexes [21] [24]. Lycopene treatment prevents the decrease in activities of mitochondrial respiratory chain enzymes, including complexes I, III, and V, which are particularly vulnerable to oxidative damage [21]. This stabilization maintains efficient adenosine triphosphate production and preserves mitochondrial bioenergetic function [24].

Molecular modeling studies provide insights into lycopene's interaction with lipoxygenase enzymes, revealing its ability to inhibit lipid peroxidation within mitochondrial membranes [24]. The prevention of membrane lipid peroxidation maintains membrane integrity and supports optimal electron transport chain function [24]. Additionally, lycopene reduces hydrogen peroxide levels and prevents excessive reactive oxygen species generation within mitochondrial compartments [24].

The mitochondrial protective effects extend to preservation of membrane potential and prevention of permeability transition pore opening [25]. Studies using primary cultured hippocampal neurons demonstrate that lycopene pretreatment significantly prevents mitochondrial membrane potential depolarization and maintains adenosine triphosphate levels [25]. The compound also inhibits mitochondrial permeability transition pore opening, which represents a critical event in mitochondria-mediated apoptosis [25].

Research utilizing fulminant hepatic failure models reveals that lycopene preserves tricarboxylic acid cycle enzyme activities alongside electron transport chain stabilization [27]. The compound prevents impairment in adenosine triphosphate production while maintaining activities of key metabolic enzymes [27]. These effects demonstrate that lycopene's mitochondrial protection encompasses both bioenergetic and biosynthetic pathways [27].

Advanced studies have identified lycopene's role in maintaining mitochondrial biogenesis through regulation of specific transcription factors [21]. The compound upregulates messenger ribonucleic acid expression levels of mitochondrial transcription factor A and other genes essential for mitochondrial function [21]. This transcriptional regulation ensures continued mitochondrial maintenance and repair capabilities [21].

XLogP3

15.6

Exact Mass

536.438201786 g/mol

Monoisotopic Mass

536.438201786 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-08-09

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